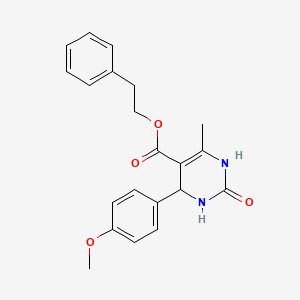![molecular formula C15H22ClNO2 B4970124 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
Wirkmechanismus
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine acts as a competitive antagonist of the β2-adrenergic receptor. It binds to the receptor and blocks the binding of agonists, such as adrenaline, which would normally activate the receptor. This results in a decrease in the downstream signaling pathways that are normally activated by the β2-adrenergic receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a wide range of physiological processes, including cardiovascular function, respiratory function, and metabolic function. By blocking the β2-adrenergic receptor, this compound can affect these processes. For example, in cardiovascular research, this compound can be used to investigate the role of β2-adrenergic receptors in regulating heart rate and blood pressure. In respiratory research, this compound can be used to investigate the role of β2-adrenergic receptors in regulating airway smooth muscle tone. In metabolic research, this compound can be used to investigate the role of β2-adrenergic receptors in regulating glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine in lab experiments is that it is a selective β2-adrenergic receptor antagonist, which means that it specifically targets this receptor and does not affect other receptors. This allows researchers to investigate the specific role of the β2-adrenergic receptor in various physiological processes. One limitation of using this compound is that it is not suitable for in vivo experiments, as it cannot cross the blood-brain barrier.
Zukünftige Richtungen
There are many future directions for research involving 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine. Some possible directions include investigating the role of β2-adrenergic receptors in neurological function, exploring the potential therapeutic applications of β2-adrenergic receptor antagonists, and developing new and more selective β2-adrenergic receptor antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor blockade and to identify potential side effects and limitations of this approach.
Conclusion:
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptors. While it has advantages and limitations for lab experiments, it has the potential to contribute to a better understanding of the role of β2-adrenergic receptors in various physiological processes and to the development of new therapeutic approaches.
Synthesemethoden
The synthesis of 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4,6-dimethylphenol with propargyl bromide in the presence of potassium carbonate to form propargyl ether. The propargyl ether is then reacted with morpholine in the presence of palladium on carbon to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is used to block the β2-adrenergic receptors in order to investigate the role of these receptors in various physiological processes. Some of the areas of research where this compound is used include cardiovascular research, respiratory research, and metabolic research.
Eigenschaften
IUPAC Name |
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-13(2)15(14(16)11-12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKVXXHZFRTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)

![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)
![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)